molecular formula C18H13Cl3N2O3 B4786758 (E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE

(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE

Cat. No.: B4786758
M. Wt: 411.7 g/mol
InChI Key: UFZNEOYPFUBMBO-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a synthetic organic compound with a complex structure. It features a pyrazole ring, a furan ring, and a propenone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-[(2,4,6-trichlorophenoxy)methyl]-2-furaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(2-FURYL)-2-PROPEN-1-ONE
  • 1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-1-(1-methylpyrazol-4-yl)-3-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O3/c1-23-9-11(8-22-23)17(24)5-4-13-2-3-14(26-13)10-25-18-15(20)6-12(19)7-16(18)21/h2-9H,10H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZNEOYPFUBMBO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
Reactant of Route 5
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE

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